molecular formula C18H22N2O4S B2886176 N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide CAS No. 899758-95-3

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2886176
CAS No.: 899758-95-3
M. Wt: 362.44
InChI Key: KPGPGIXVCHQSKY-UHFFFAOYSA-N
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Description

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide: is an organic compound with the molecular formula C18H22N2O4S and a molecular weight of 362.44 g/mol. This compound has garnered attention in scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide typically involves a multi-step process. The initial step often includes the reaction of 2-methoxyphenethylamine with a sulfonyl chloride to form the corresponding sulfonamide. This intermediate is then reacted with ethylamine to produce the final product, this compound. The reaction conditions generally require a controlled temperature environment and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted benzamides, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in cellular studies.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets within the cell. It is believed to modulate certain signaling pathways, leading to alterations in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • N-(2-(N-(4-methoxyphenethyl)sulfamoyl)ethyl)benzamide

Uniqueness

N-(2-(N-(2-methoxyphenethyl)sulfamoyl)ethyl)benzamide stands out due to its specific structural features, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-24-17-10-6-5-7-15(17)11-12-20-25(22,23)14-13-19-18(21)16-8-3-2-4-9-16/h2-10,20H,11-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGPGIXVCHQSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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